molecular formula C14H10N2O6 B1677275 Olsalazine CAS No. 15722-48-2

Olsalazine

Cat. No.: B1677275
CAS No.: 15722-48-2
M. Wt: 302.24 g/mol
InChI Key: QQBDLJCYGRGAKP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Olsalazine is an anti-inflammatory aminosalicylate . Its primary targets are the enzymes cyclooxygenase and lipoxygenase . These enzymes play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .

Mode of Action

It continues through to the colon where it is cleaved into two molecules of 5-ASA by azoreductases produced by colonic bacteria . This compound exerts its anti-inflammatory effect by its colonic breakdown into 5-ASA which inhibits cyclooxygenase and lipoxygenase thereby reducing prostaglandin and leukotriene production .

Biochemical Pathways

The biochemical pathway affected by this compound involves the metabolism of arachidonic acid . By inhibiting cyclooxygenase and lipoxygenase, this compound blocks the production of cyclooxygenase (COX)-derived products of arachidonic acid metabolism . This results in a reduction in the production of pro-inflammatory factors like prostaglandin and leukotriene .

Pharmacokinetics

This compound has limited systemic bioavailability; about 2.4% of an oral dose may be absorbed . Most (98–99%) of an oral dose reaches the colon intact resulting in very high local concentrations of the active metabolite mesalamine . The remaining this compound is primarily excreted in the feces . The elimination half-life of this compound is approximately 0.9 hours .

Result of Action

The result of this compound’s action is the alleviation of inflammation in ulcerative colitis . By reducing the production of pro-inflammatory factors, this compound helps to decrease inflammation and other symptoms of the disease .

Action Environment

The action of this compound is largely dependent on the environment within the colon. The presence of azoreductases produced by colonic bacteria is crucial for the conversion of this compound into its active form, 5-ASA . Therefore, factors that influence the gut microbiota could potentially impact the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Olsalazine comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . It works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those in the colon. It is understood that mesalamine, the active moiety of this compound, mediates an anti-inflammatory action on epithelial cells of the colon . It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . This 5-ASA then inhibits cyclooxygenase and lipoxygenase, thereby reducing prostaglandin and leukotriene production . This results in the anti-inflammatory effect of this compound .

Temporal Effects in Laboratory Settings

It has been reported that this compound can decrease water and sodium absorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound undergoes metabolic transformation in the body. Approximately 0.1% of an oral dose of this compound is metabolized in the liver to this compound-O-sulfate . Mesalamine can undergo acetylation to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA, Ac-5-ASA) by the colonic epithelium .

Transport and Distribution

This compound is not absorbed in the small intestine . Instead, it continues through to the colon where it is cleaved into two molecules of 5-ASA by azoreductases produced by colonic bacteria

Subcellular Localization

Given that it is cleaved into 5-ASA in the colon, it is likely that it exerts its effects in the cellular compartments of the colon .

Chemical Reactions Analysis

Types of Reactions: Olsalazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The azo bond in this compound can be reduced to release mesalamine.

    Substitution: this compound can undergo substitution reactions to form analogs.

Common Reagents and Conditions:

Major Products: The major product formed from the reduction of this compound is mesalamine, which exerts the therapeutic effects .

Scientific Research Applications

Properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDLJCYGRGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6054-98-4 (di-hydrochloride salt)
Record name Olsalazine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023391
Record name Olsalazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon.
Record name Olsalazine
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CAS No.

15722-48-2
Record name Olsalazine
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Record name Olsalazine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
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Record name Olsalazine
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Record name Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy
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Record name OLSALAZINE
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Melting Point

Sodium salt decomposes at 240 °C
Record name Olsalazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is olsalazine and what is its mechanism of action in inflammatory bowel disease (IBD)?

A1: this compound is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. It acts as a prodrug, remaining largely unabsorbed until it reaches the colon. [] In the colon, bacterial enzymes cleave the azo bond, releasing two molecules of 5-ASA. [] While the exact mechanism of 5-ASA in IBD remains unclear, it is believed to exert anti-inflammatory effects by inhibiting prostaglandin and leukotriene synthesis, scavenging free radicals, and modulating immune cell function. []

Q2: Does this compound affect water and electrolyte absorption in the intestines?

A2: Yes, this compound can inhibit water and electrolyte absorption in the small intestine, which may explain the occurrence of diarrhea as a side effect in some patients. [, ] Studies have shown that this compound, at specific concentrations, can inhibit the absorption of water, sodium, chloride, and potassium in the jejunum and ileum. [, ] This effect is rapidly reversible. [, ]

Q3: Does this compound induce secretion in the intestines?

A3: Yes, in vitro studies using rabbit ileal mucosa have shown that this compound can stimulate anion secretion, suggesting a potential secretory effect contributing to diarrhea in some patients. [] Further studies are needed to fully understand the mechanisms and clinical relevance of this secretory effect.

Q4: How does the effect of this compound on intestinal absorption compare to sulfasalazine?

A4: While both this compound and sulfasalazine can affect intestinal absorption, their mechanisms of action differ. This compound appears to primarily inhibit water and electrolyte absorption in the small intestine, whereas sulfasalazine exerts a more pronounced inhibitory effect on absorption in the jejunum. [] These differences might contribute to the different side effect profiles observed with these drugs.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C14H10N2O6 and a molecular weight of 302.24 g/mol.

Q6: Is there any information on the material compatibility and stability of this compound under various conditions?

A6: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. More specialized studies are needed to thoroughly assess the material compatibility and stability of this compound under various storage and processing conditions.

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound exhibits minimal systemic absorption. [, ] After oral administration, it passes largely unabsorbed through the stomach and small intestine, reaching the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, ] The released 5-ASA is then further metabolized to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []

Q8: Does food intake affect the absorption of this compound?

A8: While food intake may slightly diminish the already low absorption of this compound, this effect is not significant and doesn't appear to impact the overall bioavailability of 5-ASA. []

Q9: How is this compound eliminated from the body?

A9: Both 5-ASA and Ac-5-ASA are excreted in urine and feces. [] A small amount of unmetabolized this compound may also be found in the feces.

Q10: Does this compound impact renal function?

A10: While this compound generally exhibits a lower systemic load of 5-ASA compared to some mesalazine formulations, there are reports of minor glomerular or tubular renal impairment in a small number of patients treated long-term with this compound. []

Q11: Has this compound demonstrated efficacy in treating ulcerative colitis?

A11: Yes, numerous clinical trials have demonstrated the efficacy of this compound in inducing and maintaining remission in patients with ulcerative colitis. [, , , , , , , , , , , ] It has been shown to be effective in treating mild to moderate active disease and is comparable in efficacy to sulfasalazine. [, , , , , ]

Q12: Is this compound effective in treating Crohn's disease?

A12: One study found that this compound was not superior to placebo in maintaining remission of inactive Crohn's disease. [] Another study was unable to demonstrate significant improvement in patients with mild to moderate active Crohn's disease treated with this compound at a dose of 1 g twice daily. [, ]

Q13: Has this compound been studied in other conditions?

A13: Preliminary studies suggest that this compound may be beneficial in ankylosing spondylitis, although more research is needed. [, ] In vitro studies have also shown that this compound can inhibit cell proliferation and DNA methylation in canine lymphoid tumor cell lines, suggesting its potential as a chemotherapeutic agent. []

Q14: Is there any information available on resistance or cross-resistance mechanisms with this compound?

A14: The provided research primarily focuses on the efficacy and safety of this compound. Further investigation is needed to elucidate potential resistance mechanisms and cross-resistance patterns.

Q15: What are the common side effects of this compound?

A15: The most common side effect of this compound is dose-dependent diarrhea, which can be severe in some patients. [, , , , , , , , ] This side effect is thought to be related to the inhibition of water and electrolyte absorption in the small intestine. [, , ]

Q16: How does the structure of this compound contribute to its pharmacological properties?

A17: The azo bond in this compound is crucial for its site-specific delivery to the colon. [, ] This bond is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA. [, ]

Q17: Are there any known structure-activity relationships for this compound analogues?

A17: While the provided articles primarily focus on this compound, they hint at the importance of the azo bond for colonic delivery and the potential for modifications to influence the release and absorption of 5-ASA. Further studies focusing on this compound analogues would be needed to establish detailed structure-activity relationships.

Q18: What analytical methods are used to measure this compound and its metabolites?

A19: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of this compound, 5-ASA, and Ac-5-ASA in various biological samples, including plasma, urine, and fecal water. [, , , , ]

Q19: Are there specific methods for measuring this compound in fecal water?

A20: Yes, the equilibrium in vivo dialysis of feces method has been used to estimate intraluminal colonic concentrations of 5-ASA after this compound administration. [, ] This technique helps understand the drug's distribution and availability at its site of action.

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